molecular formula C18H19NO4S B11700594 Ethyl 2-((phenoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Ethyl 2-((phenoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B11700594
M. Wt: 345.4 g/mol
InChI Key: KRISQZSSEQBSFT-UHFFFAOYSA-N
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Description

ETHYL 2-[(PHENOXYCARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(PHENOXYCARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of benzothiophene derivatives with phenoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(PHENOXYCARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

ETHYL 2-[(PHENOXYCARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(PHENOXYCARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The phenoxycarbonyl group can interact with enzymes or receptors, modulating their activity. The benzothiophene core may also play a role in binding to specific proteins, affecting cellular pathways and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(phenoxycarbonyl)amino]benzoate
  • 4,6-Dimethoxy-2-[(phenoxycarbonyl)amino]pyrimidine

Uniqueness

ETHYL 2-[(PHENOXYCARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its benzothiophene core, which imparts specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 2-(phenoxycarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H19NO4S/c1-2-22-17(20)15-13-10-6-7-11-14(13)24-16(15)19-18(21)23-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,19,21)

InChI Key

KRISQZSSEQBSFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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